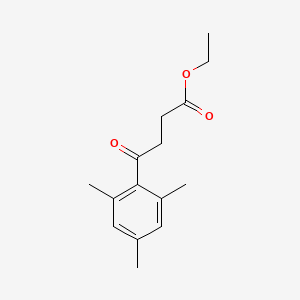

Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

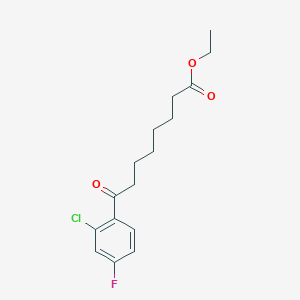

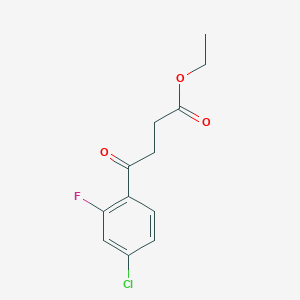

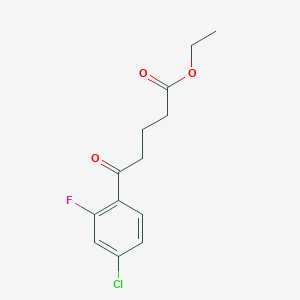

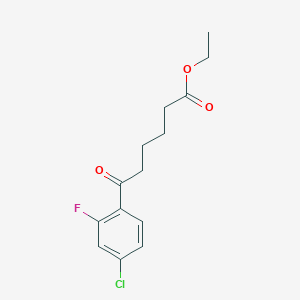

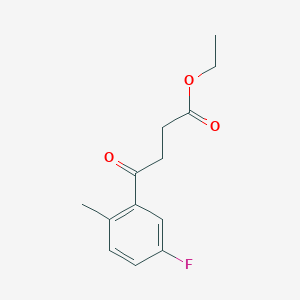

This compound is an ester, as indicated by the “oxobutanoate” portion of the name. Esters are commonly found in fats and oils and are known for their distinctive smells. The “4-(2,4,6-trimethylphenyl)” portion suggests the presence of a phenyl group (a ring of 6 carbon atoms) with three methyl groups attached. This could potentially affect the compound’s reactivity and physical properties .

Molecular Structure Analysis

The molecule likely has a planar region where the phenyl ring is located, and a tetrahedral region around the ester functional group. The presence of the phenyl ring and the ester group could result in interesting electronic effects .Chemical Reactions Analysis

Esters can undergo a variety of reactions. They can be hydrolyzed back into their constituent carboxylic acids and alcohols, especially under acidic or basic conditions. The phenyl group might also undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact structure and the presence of any functional groups. Generally, esters have higher boiling points than similar-sized hydrocarbons due to their ability to form dipole-dipole interactions .Scientific Research Applications

Antioxidant Properties and Synthesis of Derivatives

Antioxidant Properties : A study by Stanchev et al. (2009) investigated the antioxidant properties of several 4-hydroxycoumarin derivatives, including compounds structurally related to Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate. The research highlighted that these compounds exhibited in vitro antioxidant activity, particularly in a hypochlorous system, indicating potential for therapeutic applications in oxidative stress-related conditions (Stanchev, Hadjimitova, Traykov, Boyanov, & Manolov, 2009).

Synthesis of Diverse Heterocycles : Honey et al. (2012) described the use of a related compound, Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, as a versatile intermediate for synthesizing various trifluoromethyl heterocycles. This compound can be transformed into a range of heterocyclic structures, demonstrating its utility in organic synthesis and drug development (Honey, Pasceri, Lewis, & Moody, 2012).

Growth-Regulating Activity and Chemical Characterization

Growth-Regulating Activity : Another study by Stanchev et al. (2010) explored the growth-regulating activity of three 4-hydroxycoumarin derivatives on soybean plants. The findings revealed a concentration-dependent effect on plant growth, suggesting potential applications in agriculture and plant sciences (Stanchev, Boyanov, Geneva, Boychinova, Stancheva, & Manolov, 2010).

Chemical Characterization and Antimicrobial Activity : Research by Kariyappa et al. (2016) focused on synthesizing and characterizing compounds like Ethyl 2-(4-methylbenzylidene)-3-oxobutanoate. Their study included crystal structure analysis and evaluation of antimicrobial activities, broadening the understanding of these compounds in the context of medicinal chemistry (Kariyappa, Shivalingegowda, Achutha, & Krishnappagowda, 2016).

Mechanism of Action

Future Directions

properties

IUPAC Name |

ethyl 4-oxo-4-(2,4,6-trimethylphenyl)butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-5-18-14(17)7-6-13(16)15-11(3)8-10(2)9-12(15)4/h8-9H,5-7H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQXWCPFTGVPFQX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=C(C=C(C=C1C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645855 |

Source

|

| Record name | Ethyl 4-oxo-4-(2,4,6-trimethylphenyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate | |

CAS RN |

31419-99-5 |

Source

|

| Record name | Ethyl 4-oxo-4-(2,4,6-trimethylphenyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-[3-(N,N-dimethylamino)phenyl]-5-oxovalerate](/img/structure/B1326019.png)

![Ethyl 6-[3-(N,N-dimethylamino)phenyl]-6-oxohexanoate](/img/structure/B1326020.png)

![Ethyl 7-[3-(N,N-dimethylamino)phenyl]-7-oxoheptanoate](/img/structure/B1326021.png)

![Ethyl 5-[4-(N,N-dimethylamino)phenyl]-5-oxovalerate](/img/structure/B1326023.png)

![Ethyl 4-[4-(N,N-diethylamino)phenyl]-4-oxobutanoate](/img/structure/B1326026.png)

![Ethyl 5-[4-(N,N-diethylamino)phenyl]-5-oxovalerate](/img/structure/B1326027.png)